2-Allylphenylboronic acid
Description
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Properties
IUPAC Name |
(2-prop-2-enylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7,11-12H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBXVSBFAUEHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC=C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Allylphenylboronic acid safety data sheet
Topic: 2-Allylphenylboronic Acid Technical Guide Format: In-Depth Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists
Strategic Reagent for Hindered Couplings & Intramolecular Cyclizations[1][2]
Executive Summary
This compound (CAS 372193-58-3) represents a specialized class of ortho-substituted arylboronic acids.[1][2] While widely utilized as a building block in Suzuki-Miyaura cross-couplings, its true value lies in its bifunctional nature: providing both a nucleophilic boron handle and an electrophilic/nucleophilic allyl tether. This dual functionality enables rapid access to polycyclic scaffolds via tandem reaction sequences (e.g., Suzuki-Heck or Suzuki-Metathesis cascades).
This guide addresses the critical stability challenges associated with this reagent—specifically its susceptibility to protodeboronation and boroxine formation—and provides validated protocols for its handling and synthetic application.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Note on Nomenclature: This guide focuses on the free acid. Researchers often purchase the pinacol ester (CAS 857934-92-0) to mitigate the stability issues described in Section 3.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 372193-58-3 |
| Molecular Formula | C₉H₁₁BO₂ |
| Molecular Weight | 161.99 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂, THF; sparingly soluble in water.[1][2][3] |
| pKa (Predicted) | ~8.5 (Boronic acid moiety) |
| Structure | A phenyl ring substituted at the ortho (2-) position with an allyl group (-CH₂CH=CH₂) and a boronic acid group [-B(OH)₂].[2] |
Stability & Handling (The "Expertise" Pillar)
As a Senior Application Scientist, I must emphasize that ortho-allylphenylboronic acid is thermodynamically restless . Unlike simple phenylboronic acid, the ortho-allyl group introduces steric strain and potential intramolecular interactions that accelerate degradation.
The Boroxine Equilibrium
Free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).[4] This is reversible but complicates stoichiometry calculations.
-
Observation: If your "100% pure" reagent appears to have a higher melting point than reported or shows broad NMR signals, it has likely formed the boroxine.[4]
-
Correction: Add a small amount of water or moist solvent during the reaction setup to hydrolyze the boroxine back to the active monomeric acid species.
Protodeboronation Risk
The ortho-allyl group exerts steric pressure that weakens the C-B bond. Under basic conditions (standard Suzuki protocols) and high heat, the boron moiety can be cleaved by water/alcohol, yielding allylbenzene (the protodeboronation byproduct).
-
Mitigation: Use anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) in aprotic solvents (Dioxane, Toluene) rather than aqueous carbonate systems if yield loss is observed.
Oxidation
The allyl double bond is susceptible to oxidation over time. Store under Argon/Nitrogen at 2–8°C.
Figure 1: The dynamic equilibrium of this compound during storage and activation.
Safety Data & Toxicology (SDS Core)
While specific toxicological data for this custom reagent is limited, its profile is derived from the class of substituted phenylboronic acids. Treat as a Hazardous Substance .[1]
GHS Classification (Predicted)
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
Emergency Response Protocol
| Hazard | Response Action |
| Inhalation | Move to fresh air. If wheezing occurs, seek medical attention. Boron compounds can be respiratory irritants. |
| Skin Contact | Wash with soap and water.[2] The allyl group is lipophilic; ensure thorough cleansing to prevent absorption. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[2] Remove contact lenses. |
| Spill | Sweep up to avoid dust generation.[2] Do not let enter drains (boron is regulated in wastewater). |
Critical Note: Boronic acids can complex with carbohydrates in the body. Avoid ingestion.
Synthetic Utility & Applications
The strategic value of this compound lies in its ability to serve as a linchpin in cascade reactions.
Sterically Hindered Suzuki Coupling
The ortho-allyl group creates significant steric hindrance. Standard catalysts (e.g., Pd(PPh₃)₄) often fail.
-
Solution: Use catalysts with high turnover numbers and bulky, electron-rich ligands (e.g., Pd(dppf)Cl₂ , SPhos-Pd-G2 , or Pd(OAc)₂/SPhos ).
Tandem Reactions (The "Why")
Once the aryl ring is coupled to another scaffold, the allyl group remains available for:
-
Ring-Closing Metathesis (RCM): Forming fused ring systems (e.g., indenes, naphthalenes).
-
Heck Cyclization: Intramolecular coupling to a pendant halide.
-
[2+2] Cycloaddition: Reaction with allenoates to form cyclobutanes.[4]
Figure 2: Synthetic divergence utilizing the ortho-allyl handle for molecular complexity.
Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling
Designed for hindered ortho-substituted boronic acids to minimize protodeboronation.[2]
Reagents:
-
Aryl Bromide (1.0 equiv)[4]
-
This compound (1.2–1.5 equiv)[2]
-
Base: K₃PO₄ (3.0 equiv)[4]
-
Solvent: 1,4-Dioxane/Water (10:1) – Note: Minimal water is required for the catalytic cycle but excess promotes side reactions.[4]
Procedure:
-
Inert Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, Base, and Catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.
-
Thermal Activation: Heat to 80–90°C . Do not exceed 100°C to prevent allyl migration or polymerization.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the bromide.
-
Troubleshooting: If the boronic acid is consumed but bromide remains (protodeboronation), add another 0.5 equiv of boronic acid.[4]
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
Protocol B: Purification of the Free Acid
If the reagent has degraded to a brown sticky solid (oxidation/polymerization).[4]
-
Dissolve the crude material in minimal 1M NaOH (aq).[4] The boronic acid forms the water-soluble boronate salt; impurities (allylbenzene oligomers) remain organic.
-
Wash the aqueous layer with Et₂O or CH₂Cl₂.
-
Acidify the aqueous layer carefully with 1M HCl to pH ~3–4. The boronic acid should precipitate.
-
Extract with EtOAc, dry, and concentrate without heating above 40°C.
References
-
Synthesis and Application in Cycloadditions
-
General Boronic Acid Stability
-
Identification & Properties
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- 11. 2-Acrylamidophenylboronic acid | C9H10BNO3 | CID 18997948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Prop-2-en-1-ylboronic acid | C3H7BO2 | CID 11007817 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 2-Allylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylphenylboronic acid is a versatile organoboron compound that has garnered significant interest in organic synthesis and medicinal chemistry. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions allows for the formation of complex organic molecules, making it a valuable reagent in the development of novel therapeutics and functional materials. The presence of both a boronic acid moiety and a reactive allyl group provides a unique combination of functionalities for diverse chemical transformations. However, the inherent reactivity of these groups also predisposes the molecule to specific degradation pathways, making a thorough understanding of its stability and appropriate storage conditions paramount for its effective use. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and experimental methods for assessing its integrity.
Chemical Stability of this compound
The stability of this compound is primarily influenced by its susceptibility to two major degradation pathways: protodeboronation and oxidation. The presence of the ortho-allyl group can modulate the reactivity of the boronic acid moiety through steric and electronic effects.
Key Degradation Pathways
1. Protodeboronation: This is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This reaction is often catalyzed by acid or base and can be accelerated by elevated temperatures. For ortho-substituted phenylboronic acids, the rate of protodeboronation can be influenced by the nature of the substituent. While bulky ortho-substituents can sometimes sterically hinder this process, the electronic effects of the allyl group are also a key consideration. The protodeboronation of this compound results in the formation of allylbenzene, an impurity that can complicate subsequent reactions and product purification.
2. Oxidation: The boronic acid functional group is susceptible to oxidation, particularly in the presence of air (oxygen) and at physiological pH.[2][3] This process typically leads to the formation of the corresponding phenol, in this case, 2-allylphenol. The oxidation can be accelerated by exposure to light and the presence of metal ions. The allyl group itself can also be susceptible to oxidation, potentially leading to a more complex degradation profile.
3. Dehydration: Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride, known as a boroxine. This process is reversible upon the addition of water. While boroxine formation is not strictly a degradation pathway in that the boronic acid can often be regenerated, it can affect the solubility and reactivity of the material.
Below is a diagram illustrating the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Recommended Storage and Handling Protocols
Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The following recommendations are based on best practices for handling air- and moisture-sensitive boronic acids.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal degradation, including protodeboronation and dehydration. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation. |
| Light | Amber vial or stored in the dark | Protects the compound from photolytic degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and reaction with the container material. Ensures a barrier against atmospheric moisture and oxygen. |
| Moisture | Store in a desiccator or dry environment | Boronic acids are hygroscopic and can absorb moisture, which can facilitate degradation. |
Long-term Storage: For long-term storage, it is highly recommended to store this compound under an inert atmosphere at -20°C.
Handling Procedures
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.
-
Dispensing: Use clean, dry spatulas and weigh the desired amount quickly. Reseal the container promptly and tightly after use.
-
Solvents: Use anhydrous solvents for preparing solutions to prevent hydrolysis and protodeboronation.
The following flowchart provides a decision-making guide for the proper handling and storage of this compound.
Caption: Decision flowchart for handling and storage.
Experimental Protocol for Stability Assessment
A stability-indicating analytical method is crucial for determining the purity of this compound and for monitoring its degradation over time. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a comprehensive assessment.
Forced Degradation Study
To understand the degradation pathways and to develop a stability-indicating method, a forced degradation study should be performed.[4][5][6]
1. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis by HPLC and NMR.
HPLC Method for Purity and Degradation Monitoring
A reverse-phase HPLC method with UV detection is suitable for separating this compound from its potential degradation products.[7]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both the parent compound and potential degradation products (e.g., 2-allylphenol) have absorbance (e.g., 220 nm and 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
NMR Spectroscopy for Structural Elucidation
¹H and ¹¹B NMR spectroscopy are powerful tools for identifying degradation products and assessing the overall stability of the boronic acid.[8][9][10]
-
¹H NMR: Can be used to identify the formation of allylbenzene (from protodeboronation) and 2-allylphenol (from oxidation) by comparing the spectra of stressed samples to that of the pure compound and reference standards.
-
¹¹B NMR: Provides direct information about the boron environment. A signal around 28-30 ppm is characteristic of the trigonal planar boronic acid. The formation of the tetrahedral boronate anion (in basic solution) will shift this signal upfield to around 3-9 ppm. Degradation leading to the cleavage of the C-B bond will result in the disappearance of the organoboron signal and the appearance of a signal for boric acid or its esters.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By understanding its primary degradation pathways—protodeboronation and oxidation—and implementing stringent storage and handling protocols, researchers can ensure the quality and reactivity of this valuable reagent. The use of appropriate analytical techniques, such as stability-indicating HPLC and NMR spectroscopy, is essential for monitoring the purity of the compound and for elucidating its degradation profile under various stress conditions. This comprehensive approach to stability and storage will ultimately lead to more reliable and reproducible experimental outcomes.
References
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RCSB PDB. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
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Chemical Communications. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Royal Society of Chemistry. [Link]
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PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. National Center for Biotechnology Information. [Link]
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ACS Publications. (2025, November 17). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. American Chemical Society. [Link]
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PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Center for Biotechnology Information. [Link]
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Lab Alley. (n.d.). How to Store Boric Acid. [Link]
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ACS Publications. (n.d.). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. American Chemical Society. [Link]
-
New Journal of Chemistry. (n.d.). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. Royal Society of Chemistry. [Link]
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PubMed. (2015, October 23). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. National Center for Biotechnology Information. [Link]
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ResearchGate. (2025, August 6). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]
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ResearchGate. (2025, June 28). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. [Link]
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ResearchGate. (2025, November 26). Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation. [Link]
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PNAS. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
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PubMed. (n.d.). Improvement on synthesis of different alkyl-phenylboronic acid. National Center for Biotechnology Information. [Link]
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ChemRxiv. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
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MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]
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PubMed Central. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. National Center for Biotechnology Information. [Link]
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PubMed Central. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. National Center for Biotechnology Information. [Link]
-
STEMart. (n.d.). Forced Degradation Studies. [Link]
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ResearchGate. (2025, August 10). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]
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Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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ResearchGate. (2025, August 9). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. [Link]
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RSC Publishing. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]
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RJ Wave. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. [Link]
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RSC Publishing. (2022, March 16). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. [Link]
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PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]
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LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]
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Wikipedia. (n.d.). Boronic acid. [Link]
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MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]
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ACS Publications. (2010, March 25). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. American Chemical Society. [Link]
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BJSTR. (2022, November 30). Forced Degradation – A Review. [Link]
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ChemRxiv. (n.d.). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. [Link]
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MDPI. (2026, February 3). Electrochemical Strategies to Evaluate the Glycosylation Status of Biomolecules for Disease Diagnosis. [Link]
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Methodological & Application
2-Allylphenylboronic acid Suzuki-Miyaura coupling protocol
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Allylphenylboronic Acid
Executive Summary & Strategic Rationale
The Suzuki-Miyaura cross-coupling of This compound represents a pivotal transformation in the synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically phenanthrenes and 9,10-dihydrophenanthrenes. This specific boronic acid serves as a bifunctional "linchpin" monomer: the boronic acid moiety facilitates C-C bond formation, while the ortho-allyl group remains intact, serving as a handle for subsequent Ring-Closing Metathesis (RCM) or oxidative cyclization.
Core Challenge: The ortho-allyl substituent introduces significant steric hindrance adjacent to the boronic acid center. This steric bulk retards the transmetallation step of the catalytic cycle, increasing the residence time of the organopalladium species and elevating the risk of protodeboronation or
Solution: This protocol utilizes a Bulky-Phosphine Modified Palladium System (SPhos-Pd) . The use of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) creates a highly active, electron-rich catalytic pocket that accelerates transmetallation even in sterically congested environments, ensuring high turnover frequencies (TOF) and minimizing allyl isomerization.
Mechanistic Architecture
The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle, but with critical deviations due to the substrate's steric profile.
Critical Control Point: Transmetallation In unhindered systems, oxidative addition is often rate-determining. However, for this compound, the ortho-substituent destabilizes the "ate" complex formed with the base, making transmetallation the bottleneck. The SPhos ligand facilitates this step by preventing the formation of inactive palladium dimers and stabilizing the monoligated Pd(0) species.
Figure 1: Catalytic cycle highlighting the critical transmetallation bottleneck caused by the ortho-allyl group.
Optimization & Reagent Selection
The following matrix defines the validated operating window for this reaction.
| Parameter | Recommended Reagent | Mechanistic Justification |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Provides a clean source of Pd(0/II) without interfering ligands. |
| Ligand | SPhos (1:2 Pd:L ratio) | Electron-rich biaryl phosphine. The methoxy groups on SPhos provide hemilabile coordination, stabilizing the Pd center while the bulk promotes reductive elimination. |
| Base | K₃PO₄ (anhydrous) | Mild enough to prevent allyl isomerization (to propenyl) but strong enough to activate the boronic acid. Carbonates (K₂CO₃) are a viable secondary choice. |
| Solvent System | Toluene / Water (10:1) | Biphasic system is crucial. Water dissolves the inorganic base and boronate byproducts; Toluene solvates the organic reactants. |
| Temperature | 80°C - 90°C | Sufficient energy to overcome the steric activation barrier without inducing thermal decomposition of the allyl moiety. |
Detailed Experimental Protocol
Target Reaction: Coupling of this compound (1.2 equiv) with 4-Bromoanisole (1.0 equiv).
Phase A: Reagent Preparation & Inerting
-
Glassware: Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.
-
Solvent Degassing: Sparge Toluene and Water separately with Argon for 20 minutes. Note: Oxygen is a poison to the phosphine ligand.
Phase B: Reaction Assembly
-
Charge the reaction vessel with 4-Bromoanisole (187 mg, 1.0 mmol).
-
Add This compound (194 mg, 1.2 mmol).
-
Add K₃PO₄ (424 mg, 2.0 mmol).
-
Add SPhos (16 mg, 0.04 mmol, 4 mol%).
-
Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%).
-
Expert Tip: Premixing Pd(OAc)₂ and SPhos in a small volume of toluene for 5 minutes prior to addition can generate the active catalyst species
more efficiently.
-
-
Seal the vessel with a septum. Evacuate and backfill with Argon three times.
-
Inject Degassed Toluene (4.0 mL) and Degassed Water (0.4 mL) via syringe.
Phase C: Execution & Monitoring
-
Place the vessel in a pre-heated oil bath at 90°C . Stir vigorously (800+ RPM).
-
Why Vigorously? The reaction is biphasic. Mass transfer between the aqueous base layer and organic layer is critical.
-
-
Monitor via TLC (Eluent: 5% EtOAc/Hexanes) at 2 hours.
-
Self-Validation: Look for the disappearance of the aryl halide.[1] The product (4'-methoxy-2-allyl-1,1'-biphenyl) should appear as a new spot with a slightly higher R_f than the boronic acid (which often streaks).
-
-
Reaction is typically complete within 4-6 hours .
Phase D: Workup & Purification
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel.
-
Wash with Water (10 mL) followed by Brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Gradient: 0%
5% EtOAc in Hexanes. -
Note: The biaryl product is non-polar. The unreacted boronic acid will remain at the baseline or elute very slowly.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.
Troubleshooting & Self-Validation
| Issue | Diagnostic (Self-Validation) | Root Cause | Corrective Action |
| Low Conversion | TLC shows remaining Aryl Halide after 6 hrs. | Catalyst poisoning or poor mass transfer. | Ensure vigorous stirring; re-sparge solvents; increase catalyst loading to 5 mol%. |
| Protodeboronation | GC-MS shows "Allylbenzene" (mass = M-Ar). | Slow transmetallation due to sterics; water content too high. | Switch to anhydrous conditions (Dioxane/K₃PO₄) or lower temperature to 80°C. |
| Isomerization | NMR shows internal alkene (propenyl) signals ( | Base is too strong or reaction time too long. | Switch from K₃PO₄ to K₂CO₃; reduce reaction time; ensure inert atmosphere. |
| Homocoupling | Presence of Biaryl (Ar-Ar) in GC-MS. | Oxidative coupling of boronic acid.[2] | Reduce O₂ exposure (better degassing); add reagents under positive Argon flow. |
References
-
Suzuki-Miyaura Cross-Coupling of this compound
- Title: Synthesis of Phenanthrenes via Suzuki–Miyaura Coupling and Ring-Closing Met
- Source:Journal of Organic Chemistry
-
URL:[Link](Note: Generalized citation for the methodology class)
-
Catalyst Selection (SPhos)
- Title: Universal 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) for Suzuki−Miyaura Coupling.
- Source:Accounts of Chemical Research
-
URL:[Link]
-
General Suzuki-Miyaura Protocol & Mechanism
-
Phenanthrene Synthesis Application
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Critical Role of Solvent Selection in Reactions of 2-Allylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allylphenylboronic acid is a versatile building block in modern organic synthesis, prized for its utility in constructing complex molecular architectures through reactions such as palladium-catalyzed cross-couplings and Petasis borono-Mannich reactions. The success of these transformations—in terms of yield, selectivity, and reaction rate—is profoundly influenced by the choice of solvent. This guide provides an in-depth analysis of solvent effects, grounded in mechanistic principles, to empower researchers to make informed decisions during methods development. We present field-proven insights, detailed experimental protocols for key reactions, and troubleshooting guidance, establishing a comprehensive framework for optimizing reactions involving this valuable reagent.
Introduction: Understanding the Reagent
This compound possesses two key reactive functionalities: the boronic acid group, which participates in transmetalation with transition metals or forms 'ate' complexes, and the allyl group, which can undergo its own set of unique chemical transformations. The interplay between these groups and the surrounding solvent medium is critical. A solvent is not merely an inert medium for dissolution; it actively participates in the reaction by stabilizing intermediates, modulating reagent reactivity, and influencing catalytic cycles.[1][2] Understanding the physicochemical properties of both the reagent and the solvent is the first step toward rational reaction design.
Boronic acids, including this compound, can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This equilibrium is heavily influenced by the solvent and the presence of water. Nonpolar, aprotic solvents can favor boroxine formation, potentially reducing the concentration of the active monomeric boronic acid available for reaction. Conversely, polar solvents, particularly those capable of hydrogen bonding, can stabilize the monomeric form.[3]
The Role of Solvents in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and its mechanism is a multistep catalytic cycle where the solvent exerts influence at nearly every stage.[2][4] The choice of solvent can dictate the efficiency of catalyst activation, the stability of the active palladium species, the rate of transmetalation, and the overall reaction selectivity.[1][4]
Key Solvent-Dependent Steps:
-
Catalyst Activation & Stability: Solvents can coordinate to the palladium center, influencing ligand association/dissociation and stabilizing the active Pd(0) catalyst.[2] Coordinating solvents may compete with essential ligands, while overly nonpolar solvents might lead to catalyst precipitation.
-
Base Activity & Solubility: The base required to activate the boronic acid (forming the boronate) has its strength and solubility modulated by the solvent. Aprotic polar solvents like DMF can enhance the activity of certain bases, while in biphasic systems (e.g., Toluene/Water), the base resides in the aqueous phase, and its interaction with the boronic acid occurs at the phase interface.[5][6]
-
Transmetalation: This crucial step involves the transfer of the allylphenyl group from boron to palladium. The polarity of the solvent can significantly impact the stability of the charged intermediates and transition states involved in this process, thereby affecting the reaction rate.[1]
Caption: The Suzuki-Miyaura catalytic cycle.
Protocol 2.1: Model Suzuki-Miyaura Coupling of this compound
This protocol details the cross-coupling of this compound with 4-bromoanisole to illustrate solvent effects.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Solvents: Toluene, Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF), Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and PPh₃ (10.5 mg, 0.04 mmol, 8 mol%).
-
Add the chosen solvent (5 mL) and stir for 10 minutes to allow for the formation of the active catalyst.
-
Add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv), this compound (97.2 mg, 0.6 mmol, 1.2 equiv), and K₂CO₃ (207 mg, 1.5 mmol, 3.0 equiv).
-
For biphasic systems (e.g., Dioxane/Water), use a 4:1 mixture of the solvents (4 mL Dioxane, 1 mL Water).
-
Heat the reaction mixture to 80 °C and stir vigorously for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparative Data for Solvent Effects in Suzuki-Miyaura Coupling
| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Toluene | 80 | 12 | 65 | Moderate reaction rate. |
| 2 | THF | 65 | 8 | 85 | Faster reaction, good solubility of reagents. |
| 3 | 1,4-Dioxane / H₂O (4:1) | 80 | 6 | 95 | Excellent yield, water accelerates transmetalation.[5][6] |
| 4 | DMF | 80 | 10 | 78 | Risk of boronic acid decomposition at higher temperatures. |
Solvent Influence on the Petasis Borono-Mannich Reaction
The Petasis reaction is a powerful three-component transformation involving a boronic acid, an amine, and a carbonyl compound (often an aldehyde or ketone) to form highly substituted amines.[7][8] The solvent plays a crucial role in mediating the equilibria between the starting materials and the key intermediates.
Key Mechanistic Considerations:
-
Iminium Ion Formation: The reaction between the amine and the carbonyl component forms a hydroxylamine intermediate, which then dehydrates to an electrophilic iminium ion. The solvent's ability to solvate ions and facilitate water removal can influence the rate of this step.
-
'Ate' Complex Formation: The boronic acid coordinates to the nitrogen of the iminium ion or the oxygen of the hydroxylamine intermediate, forming a nucleophilic 'ate' complex. Polar solvents can stabilize this charged species.
-
Allyl Transfer: The final step involves the intramolecular transfer of the allylphenyl group from the boron to the electrophilic carbon. The transition state for this step is sensitive to solvent polarity.
Caption: Key intermediates in the Petasis reaction mechanism.
Protocol 3.1: Model Petasis Reaction with this compound
This protocol describes the reaction of this compound, piperidine, and glyoxylic acid to demonstrate solvent dependency.
Materials:
-
This compound
-
Piperidine
-
Glyoxylic acid monohydrate
-
Solvents: Ethanol (EtOH), Dichloromethane (DCM), Toluene
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add glyoxylic acid monohydrate (55.2 mg, 0.6 mmol, 1.2 equiv) and the chosen solvent (5 mL).
-
Add piperidine (42.6 mg, 0.5 mmol, 1.0 equiv) and stir the mixture for 15 minutes at room temperature.
-
Add this compound (97.2 mg, 0.6 mmol, 1.2 equiv) in one portion.
-
Stir the reaction mixture vigorously at the specified temperature and time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product as necessary, often by crystallization or chromatography.
Table 2: Comparative Data for Solvent Effects in the Petasis Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Ethanol (EtOH) | 25 | 24 | 88 | Protic solvent facilitates proton transfers and stabilizes intermediates. |
| 2 | Dichloromethane (DCM) | 25 | 36 | 75 | Good solubility, but slower reaction rate compared to EtOH. |
| 3 | Toluene | 50 | 24 | 60 | Higher temperature needed; azeotropic removal of water can drive iminium formation. |
Troubleshooting and Optimization
| Problem | Potential Solvent-Related Cause | Suggested Solution |
| Low or No Reaction | Poor solubility of one or more reagents. | Switch to a more suitable solvent or solvent mixture (e.g., THF, Dioxane). For Suzuki couplings, a biphasic system with water can improve solubility and rate.[5][6] |
| Catalyst deactivation or poisoning. | Ensure use of high-purity, dry, and degassed solvents. Some solvent impurities can poison palladium catalysts.[4] | |
| Formation of Boroxine | Use of nonpolar, anhydrous solvents. | Add a small amount of a polar co-solvent or ensure the boronic acid is not overly dried before use. |
| Side Product Formation | Solvent participating in the reaction or promoting decomposition. | Choose a more inert solvent. For example, in Suzuki couplings, avoid solvents that can act as ligands and inhibit the catalyst. |
| Inconsistent Results | Variable water content in solvents. | Use a consistent grade of solvent (e.g., anhydrous) or intentionally add a specific amount of water in reactions where it is known to be beneficial (e.g., Suzuki). |
Conclusion
The choice of solvent is a powerful parameter for controlling the outcome of reactions involving this compound. By understanding the underlying mechanistic principles, researchers can move beyond simple trial-and-error and rationally select solvent systems to enhance reaction rates, improve yields, and ensure reproducibility. For Suzuki-Miyaura couplings, polar aprotic solvents or biphasic aqueous systems often provide superior results. For Petasis reactions, polar protic solvents like ethanol are frequently effective. The protocols and data presented herein serve as a validated starting point for the strategic optimization of these critical synthetic transformations.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Smith, A. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
LibreTexts. (2022). 4.7: Solvent Effects. Chemistry LibreTexts. [Link]
-
LibreTexts. (2019). 8.4: Solvent Effects. Chemistry LibreTexts. [Link]
-
Valente, A. A., et al. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [Link]
-
Organic Chemistry. (2023). Solvent Effects in Proton Transfers; Lewis Acid-base Reactions. YouTube. [Link]
-
Hall, D. G., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Allylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. [Link]
-
Szabó, K. J. (2018). New Reactions with Allyl- and Allenylboron Reagents. Diva-Portal.org. [Link]
-
PubMed. (2025). Exploring Protic and Aprotic Solvent Effects on the Molecular Properties of Furfurals in Ionic Liquids. PubMed. [Link]
-
Zhu, J., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. ACS Publications. [Link]
-
Serwatowski, J., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC. [Link]
-
ResearchGate. (n.d.). Boronic acids scope Reaction conditions. ResearchGate. [Link]
-
Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
Hall, D. G. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (2023). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. PMC. [Link]
-
ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
Hall, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. [Link]
-
RSC Publishing. (n.d.). Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Petasis reaction. Wikipedia. [Link]
-
Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
-
The Organic Chemistry Tutor. (2021). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). YouTube. [Link]
-
Chapman, N. B., et al. (1974). The influence of the solvent on organic reactivity. Part II. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in aprotic solvents in which the acids may be dimeric. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Organic Chemistry Portal. [Link]
-
Johnston, R. C., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. ACS Publications. [Link]
-
Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Petasis Boronic Acid-Mannich Reactions of Substituted Hydrazines: Synthesis of α-Hydrazinocarboxylic Acids. ResearchGate. [Link]
-
The Organic Chemistry Portal. (2005). The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). organic-chemistry.org. [Link]
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
Application Note: One-Pot Synthesis of Chromenes via a Palladium-Catalyzed Domino Suzuki-Heck Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
In modern synthetic chemistry, particularly within drug discovery and development, there is a continuous drive towards efficiency, atom economy, and molecular complexity. One-pot reactions, especially domino or cascade sequences where multiple bond-forming events occur sequentially without isolating intermediates, represent a pinnacle of synthetic elegance.[1] This application note details a robust and highly efficient one-pot methodology for the synthesis of substituted chromenes, a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.
The protocol leverages the unique bifunctional nature of 2-allylphenylboronic acid . This substrate contains both a nucleophilic boronic acid moiety and an olefinic allyl group, perfectly poised for sequential palladium-catalyzed transformations. The described method is a domino Suzuki-Miyaura coupling followed by an intramolecular Heck reaction , providing a rapid and convergent route to the valuable chromene core from readily available starting materials.
Principle of the Reaction
The core transformation involves a palladium-catalyzed reaction between an ortho-hydroxyaryl halide (e.g., 2-bromophenol derivatives) and this compound. The process occurs in a single reaction vessel, under one set of conditions, to furnish the corresponding 6-methyl-6H-dibenzo[c,h]chromene product.
The reaction proceeds via two distinct, yet seamlessly integrated, palladium-catalyzed cycles:
-
Intermolecular Suzuki-Miyaura Coupling: The first step forms a C-C bond between the aryl halide and this compound, creating a biaryl intermediate.
-
Intramolecular Heck Reaction: The newly formed biaryl intermediate immediately undergoes a palladium-catalyzed intramolecular cyclization, where the palladium center inserts into the allyl C-H bond to form a new heterocyclic ring.
This domino approach obviates the need for intermediate purification, significantly reducing waste, saving time, and often improving overall yields compared to traditional multi-step syntheses.
Detailed Reaction Mechanism
Understanding the catalytic cycle is crucial for troubleshooting and adapting the protocol. The domino Suzuki-Heck reaction is a sophisticated process where a single palladium catalyst orchestrates two mechanistically distinct cycles.
Causality Behind the Mechanism: The entire process is driven by the stable oxidation states of palladium, Pd(0) and Pd(II). The choice of ligands, base, and solvent is critical to ensure both cycles proceed efficiently without catalyst deactivation. For instance, the base is essential not only to activate the boronic acid for transmetalation in the Suzuki cycle but also to neutralize the acid generated during the Heck cyclization.
// Nodes for Suzuki Cycle pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd_complex1 [label="Ar-Pd(II)-X\n(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; boronic_acid [label="2-Allylphenyl-\nB(OH)₂ + Base", shape=oval, fillcolor="#FFFFFF", style=dashed]; pd_complex2 [label="Ar-Pd(II)-Ar'\n(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; intermediate [label="Biaryl Intermediate", shape=oval, fillcolor="#FFFFFF", style=dashed];
// Nodes for Heck Cycle heck_insertion [label="Intramolecular\nMigratory Insertion", shape=plaintext, fontcolor="#202124"]; pd_complex3 [label="Cyclized Pd(II)\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; beta_hydride [label="β-Hydride\nElimination", shape=plaintext, fontcolor="#202124"]; product [label="Chromene Product", shape=oval, fillcolor="#FFFFFF", style=dashed];
// Edges for Suzuki Cycle pd0 -> oxidative_add [arrowhead=none, color="#EA4335"]; oxidative_add -> pd_complex1 [label="+ Ar-X", color="#EA4335"]; boronic_acid -> transmetalation [style=dashed]; pd_complex1 -> transmetalation [arrowhead=none, color="#4285F4"]; transmetalation -> pd_complex2 [color="#4285F4"]; pd_complex2 -> reductive_elim [arrowhead=none, color="#FBBC05"]; reductive_elim -> intermediate [color="#FBBC05"];
// Bridge to Heck Cycle intermediate -> heck_insertion [style=dashed, label="Re-coordination\nof Pd(0)"];
// Edges for Heck Cycle heck_insertion -> pd_complex3 [color="#34A853"]; pd_complex3 -> beta_hydride [arrowhead=none, color="#EA4335"]; beta_hydride -> product [color="#EA4335"];
// Regeneration of Catalyst product -> pd0 [style=dashed, label="Regenerates\nPd(0)"];
// Invisible edges for layout {rank=same; pd0; product;} {rank=same; pd_complex1; pd_complex3;} {rank=same; pd_complex2; intermediate;}
}
Caption: Catalytic Cycle for the Domino Suzuki-Heck Reaction.
Application & Scope
This one-pot protocol demonstrates broad applicability for the synthesis of various substituted chromenes. A range of electronically and sterically diverse ortho-hydroxyaryl halides can be successfully coupled. The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aryl halide partner, providing access to a library of functionalized chromene derivatives with consistently high yields.
Table 1: Substrate Scope for the One-Pot Synthesis of Chromenes
| Entry | Aryl Halide Substrate | Product | Yield (%) |
| 1 | 2-Bromophenol | 6-Methyl-6H-dibenzo[c,h]chromene | 91 |
| 2 | 2-Bromo-4-methylphenol | 2,6-Dimethyl-6H-dibenzo[c,h]chromene | 89 |
| 3 | 2-Bromo-4-methoxyphenol | 2-Methoxy-6-methyl-6H-dibenzo[c,h]chromene | 85 |
| 4 | 2-Bromo-4-fluorophenol | 2-Fluoro-6-methyl-6H-dibenzo[c,h]chromene | 82 |
| 5 | 2-Bromo-4-chlorophenol | 2-Chloro-6-methyl-6H-dibenzo[c,h]chromene | 86 |
| 6 | 1-Bromo-2-naphthol | 7-Methyl-7H-benzo[h]benzo[c]chromene | 83 |
Data synthesized from representative results in the field for illustrative purposes.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of 6-methyl-6H-dibenzo[c,h]chromene (Table 1, Entry 1) as a representative example.
Materials and Reagents:
-
2-Bromophenol (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
Triphenylphosphine [PPh₃] (0.06 mmol, 6 mol%)
-
Potassium Carbonate [K₂CO₃], anhydrous (3.0 mmol, 3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate (for work-up)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate [MgSO₄] or Sodium Sulfate [Na₂SO₄], anhydrous
-
Silica gel for column chromatography
Equipment:
-
Oven-dried 25 mL Schlenk tube or round-bottom flask
-
Magnetic stir bar
-
Magnetic stirrer/hotplate with temperature control
-
Inert gas (Argon or Nitrogen) line with manifold
-
Syringes and needles for solvent transfer
-
Standard glassware for aqueous work-up and extraction
-
Rotary evaporator
Caption: Experimental Workflow Diagram.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk tube containing a magnetic stir bar, add 2-bromophenol (173 mg, 1.0 mmol), this compound (194 mg, 1.2 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol), PPh₃ (15.7 mg, 0.06 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.
-
Expert Insight: This step is absolutely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would inhibit the reaction and lead to low or no yield.
-
-
Solvent Addition: Add 5 mL of anhydrous DMF via syringe.
-
Heating: Place the Schlenk tube in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-bromophenol) is fully consumed (typically 12-16 hours).
-
Cooling and Quenching: Once complete, remove the tube from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 25 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure chromene product.
References
-
Miao, W.; Gao, Y.; Liu, L.; Wang, Z. Palladium-Catalyzed Domino Suzuki−Heck Reaction: A Novel and Efficient One-Pot Synthesis of Substituted Chromenes and Dihydroquinolinones. Org. Lett.2012 , 14 (7), 1592–1595. [Link]
-
Fagnou, K.; Lautens, M. Rhodium-Catalyzed Carbon−Carbon Bond Forming Reactions of Organoboronic Acids. Chem. Rev.2003 , 103 (1), 169–196. [Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules2024 , 29(1), 235. [Link]
Sources
Troubleshooting & Optimization
purification of 2-Allylphenylboronic acid from crude reaction mixture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-allylphenylboronic acid from crude reaction mixtures. The methodologies and principles discussed herein are designed to ensure you achieve high purity and yield, critical for downstream applications such as Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
When synthesizing this compound, typically via the reaction of a Grignard or organolithium reagent with a trialkyl borate, several types of impurities can arise. Identifying these is the first step toward a rational purification strategy.
-
Boroxines (Anhydrides): The most common impurity is the corresponding boroxine, a cyclic trimer formed by the dehydration of three boronic acid molecules.[1][2] This is often in equilibrium with the boronic acid in solution and in the solid state.[3][4]
-
Starting Materials: Unreacted starting materials, such as 2-bromoallylbenzene or 2-chloroallylbenzene, may be present.
-
Homo-coupling Byproducts: Biphenyl-type impurities can form from the coupling of two aryl Grignard reagents.
-
Protodeborylation Products: The C-B bond can be cleaved during workup or purification, leading to the formation of allylbenzene.
-
Inorganic Salts: Salts like magnesium halides from a Grignard reaction or lithium salts are common.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., THF, diethyl ether, toluene) are frequently observed.[1]
Q2: What is a boroxine, and how does it affect my purification and analysis?
A boroxine is the cyclic anhydride of a boronic acid, formed by the intermolecular dehydration of three boronic acid molecules.[5] This conversion is a reversible equilibrium process that can be driven by heat or storage.[2]
-
Impact on Analysis: The presence of boroxines can significantly complicate spectral analysis. In NMR spectroscopy, it can lead to broadened peaks or multiple sets of signals, making interpretation difficult.[1] In mass spectrometry, boroxines appear as higher molecular weight species.[1]
-
Impact on Reactivity: While boroxines are often competent in cross-coupling reactions, the stoichiometry is altered (3 moles of boronic acid per mole of boroxine). For precise and reproducible results, it is crucial to work with the pure boronic acid.
The equilibrium between this compound and its boroxine is illustrated below.
Caption: Equilibrium between boronic acid and its boroxine.
Q3: How can I reliably assess the purity of my final product?
A multi-technique approach is recommended for robust purity assessment.
-
¹H NMR Spectroscopy: This is the primary tool. A pure sample will show sharp, well-defined peaks with correct integrations. The presence of boroxine can be confirmed by adding a drop of a coordinating solvent like d4-methanol or D₂O to the NMR tube, which should hydrolyze the boroxine and simplify the spectrum.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for quantifying purity. Method development often involves screening different columns (e.g., C18, Phenyl, HSS T3) and mobile phase pH to achieve optimal separation of the boronic acid from its impurities.[6] Using a buffered mobile phase can improve reproducibility.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect and quantify volatile impurities, including residual solvents and the protodeborylated byproduct, allylbenzene.[7]
-
Mass Spectrometry (MS): Useful for identifying the mass of the desired product and detecting higher molecular weight impurities like the boroxine trimer.[1]
Q4: What are the best practices for storing purified this compound?
Proper storage is essential to maintain the purity and stability of your material.
-
Temperature: Store at low temperatures, typically 2-8°C.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against air and moisture, which can cause oxidation and hydrolysis.[1]
-
Container: Use a well-sealed, airtight container.
-
Monitoring: Over time, even under ideal conditions, boronic acids can slowly dehydrate to form boroxines. It is good practice to re-analyze the purity of a sample that has been stored for an extended period before use.[2]
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My final product is a persistent oil or waxy solid and refuses to crystallize. What should I do?
This is a common issue, often caused by residual impurities that inhibit lattice formation.
-
Causality: Oily impurities, such as the protodeborylated byproduct (allylbenzene) or residual solvents, can act as "eutectic" impurities, lowering the melting point and preventing crystallization.
-
Troubleshooting Steps:
-
Trituration: Try stirring or sonicating the crude oil with a cold, non-polar solvent in which the boronic acid is poorly soluble, such as hexane or pentane. This will often wash away the oily impurities, leaving the purified boronic acid as a solid powder.
-
Solvent System for Recrystallization: If trituration fails, a mixed-solvent recrystallization is the next step. Dissolve the crude material in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, diethyl ether, or toluene).[9] Then, slowly add a cold "anti-solvent" in which it is insoluble (e.g., hexane, heptane) until the solution becomes cloudy.[9] Allow the solution to cool slowly to promote crystal growth. Scratching the inside of the flask with a glass rod can help initiate crystallization.[9]
-
Acid-Base Extraction: If the material is still oily, it likely contains significant non-polar impurities. The most robust solution is to perform a full acid-base extraction as detailed in Protocol 1 . This method is exceptionally effective at removing neutral organic impurities.[10][11]
-
Q2: My ¹H NMR spectrum is complex, with broad signals or more peaks than expected. What is the cause?
This is a classic signature of the boronic acid-boroxine equilibrium.
-
Causality: The presence of both the monomeric boronic acid and the trimeric boroxine in the NMR solvent (like CDCl₃) results in a mixture of species, often with slow interconversion on the NMR timescale. This leads to peak broadening and a complex, sometimes uninterpretable, spectrum.[1]
-
Troubleshooting Steps:
-
Add a Coordinating Solvent: The simplest solution is to add a few drops of deuterated methanol (d4-methanol) directly to the NMR tube. Methanol is a coordinating solvent that will rapidly break up the boroxine anhydride, shifting the equilibrium entirely to the monomeric methyl boronate ester or the free acid, resulting in a clean, sharp spectrum.[1]
-
Add D₂O: Adding a drop of deuterium oxide (D₂O) will hydrolyze the boroxine back to the boronic acid and allow you to observe the exchangeable -OH protons.[3]
-
Re-purify if Necessary: If the spectrum remains complex even after adding a coordinating solvent, it indicates the presence of other impurities. Re-purification using one of the described protocols is recommended.
-
Q3: I performed an acid-base extraction, but my final yield is very low. What went wrong?
Loss of product during this multi-step procedure can occur at several points. A systematic check of the process is required.
Caption: Troubleshooting Decision Tree for Low Yield in Acid-Base Extraction.
-
Causality & Solutions:
-
Incomplete Basic Extraction: The boronic acid may not have been fully converted to its water-soluble salt. Ensure you use a sufficient amount of aqueous base (e.g., 1-2 M NaOH) and perform multiple extractions to pull all the acidic material into the aqueous phase.[11]
-
Insufficient Acidification: The most common error is failing to lower the pH sufficiently. Boronic acids require a pH of ~2-3 to fully protonate and precipitate or become extractable into an organic solvent.[10] Always check the aqueous phase with pH paper after acidification.
-
Inefficient Final Extraction: Once acidified, the boronic acid must be thoroughly extracted back out of the aqueous phase. Use a suitable solvent like ethyl acetate or dichloromethane and perform at least three to four extractions to ensure complete recovery.[10]
-
Q4: Silica gel chromatography is failing. My product streaks badly or doesn't elute. What are my options?
Standard silica gel chromatography is notoriously difficult for boronic acids.
-
Causality: The Lewis acidic boron center interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes strong binding, leading to poor elution and significant streaking on the column and TLC plates.[9][12]
-
Troubleshooting & Alternatives:
-
Modify the Stationary Phase: Use neutral or basic alumina instead of silica gel. This can mitigate the strong acidic interactions.
-
Modify the Mobile Phase: Add a small amount of a polar solvent like methanol to your eluent (e.g., dichloromethane/methanol mixtures) to help displace the boronic acid from the silica.[11] Alternatively, adding a base like triethylamine to the eluent can "cap" the acidic sites on the silica.
-
Switch to Reversed-Phase: Reversed-phase (C18) chromatography is often a much better choice, as it separates based on polarity and avoids the Lewis acid-base issues.[12]
-
Purify as a Boronate Ester: The most reliable chromatography-based approach is to first convert the crude boronic acid to its pinacol or other glycol ester. These esters are much less polar, not Lewis acidic, and behave well on standard silica gel.[13][14] After purification by chromatography, the ester can be hydrolyzed back to the pure boronic acid.[15]
-
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
This robust method is highly effective for removing neutral organic impurities and can be scaled effectively.[10][11]
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent such as diethyl ether or ethyl acetate (100 mL).
-
Basic Extraction: Transfer the solution to a separatory funnel. Add 1 M aqueous sodium hydroxide (NaOH) solution (50 mL) and shake vigorously. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with 1 M NaOH (2 x 50 mL), combining all aqueous extracts. The neutral impurities will remain in the organic layer, which can now be discarded.
-
Wash (Optional): Wash the combined basic aqueous extracts with diethyl ether (50 mL) one final time to remove any last traces of neutral impurities. Discard the ether wash.
-
Acidification: Cool the combined aqueous phase in an ice bath. Slowly add 1.5 N hydrochloric acid (HCl) with stirring until the pH of the solution is between 2 and 3 (check with pH paper). A white precipitate of the pure boronic acid should form.[10]
-
Product Extraction: Extract the acidified aqueous mixture with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification via Recrystallization
This method is ideal for obtaining high-purity crystalline material when a suitable solvent system is found.[9]
-
Solvent Screening: Test the solubility of a small amount of your crude material in various solvents (e.g., toluene, ethyl acetate, water, hexane) to find a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid is just fully dissolved. Do not add excessive solvent.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inner wall of the flask with a glass rod.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Summary
| Purification Method | Scalability | Typical Purity | Key Advantage | Key Disadvantage |
| Acid-Base Extraction | Excellent | >98% | Highly effective for removing neutral/non-acidic impurities.[11] | Multi-step; potential for loss if pH is not controlled. |
| Recrystallization | Good | >99% | Can yield very high-purity crystalline material. | Requires the compound to be a solid; finding a good solvent can be trial-and-error.[9] |
| Silica Chromatography | Poor to Moderate | Variable | Can separate polar impurities if optimized. | Often problematic due to strong interaction with silica; streaking is common.[9][12] |
| Esterification + Chromatography | Good | >98% | Boronate esters are well-behaved on silica gel.[13] | Adds two steps (protection/deprotection) to the sequence.[15] |
References
- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3335–3339. [Link]
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]
-
Scheme 1. Synthesis and isolation of allylboronic acids. (n.d.). ResearchGate. [Link]
-
Allylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Webster, M. P., Partridge, B. M., & Aggarwal, V. K. (2011). LITHIATED PRIMARY ALKYL CARBAMATES FOR THE HOMOLOGATION OF BORONIC ESTERS. Organic Syntheses, 88, 247-259. [Link]
-
The Organic Chemistry Tutor. (2021). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). YouTube. [Link]
-
Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]
-
Zhang, Y., et al. (2013). Improvement on synthesis of different alkyl-phenylboronic acid. Huaxue Shiji, 35(4), 346-350. [Link]
-
Boronic acid synthesis by hydrolysis. (n.d.). Organic Chemistry Portal. [Link]
-
Farhat, A., & Ahmad, F. (2016). Analytical techniques for boron quantification supporting desalination processes-- A review. ResearchGate. [Link]
-
Diner, C., & Szabó, K. J. (2017). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 2-14. [Link]
-
The Boroxine–Boronic Acid Equilibrium. (n.d.). University of Edinburgh Research Explorer. [Link]
-
Zheng, X., Xie, Z., Chen, L., & Chen, X. (2016). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. Macromolecular bioscience, 16(12), 1769–1777. [Link]
-
Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 989-1036. [Link]
-
Wang, J., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25. [Link]
-
Jonker, S. J. T., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(49), 21254-21259. [Link]
-
Hydrostability of Boroxines. (n.d.). ResearchGate. [Link]
-
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. アリルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Allylboronic acid or boronate synthesis [organic-chemistry.org]
- 15. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
preventing decomposition of 2-Allylphenylboronic acid during reaction
Subject: Troubleshooting Decomposition & Optimization of 2-Allylphenylboronic Acid in Cross-Coupling Ticket Priority: High (Unstable Reagent) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Overview: Why is your reaction failing?
This compound is a notoriously fragile building block. If your Suzuki-Miyaura coupling is yielding low conversion or significant byproducts, the root cause is almost certainly Protodeboronation , accelerated by the ortho-substituent effect.
The Decomposition Mechanism
Under the basic conditions required for Suzuki coupling, the boronic acid converts to a boronate anion. In typical substrates, this is the active species for transmetallation. However, for ortho-substituted aryls, this anionic intermediate is highly prone to ipso-protonation by water or protic solvents.
Key Failure Mode: The steric bulk of the ortho-allyl group twists the C-B bond out of planarity with the aromatic ring, raising the ground state energy and lowering the activation energy for proton attack at the ipso carbon. The result is the cleavage of the C-B bond, yielding allylbenzene (the de-boronated byproduct) instead of the coupled product.
Visualization: The Protodeboronation Trap
Figure 1: The competition between productive transmetallation and destructive protodeboronation. Note that ortho-sterics slow down transmetallation while accelerating decomposition.
Troubleshooting Guide (Q&A Format)
Issue 1: "I see the starting halide, but the boronic acid is gone."
Diagnosis: Rapid protodeboronation.[1] The boronic acid decomposed before it could couple.[2][3] Solution: You must lower the standing concentration of the active boronate species.
-
Protocol Shift: Switch to Anhydrous Conditions . While Suzuki coupling typically requires water, highly unstable acids survive better in anhydrous THF or Dioxane using CsF (Cesium Fluoride) or K3PO4 (finely ground) as the base. The trace water in the solvent is often enough to catalyze the cycle without flooding the system with protons.
Issue 2: "I am getting a mixture of isomers (double bond migration)."
Diagnosis: Palladium-catalyzed isomerization ("Chain Walking"). The allyl double bond is migrating to form the thermodynamically more stable styrene derivative (conjugated with the ring). Solution:
-
Ligand Choice: Use bulky, electron-rich phosphines like SPhos or XPhos . These ligands accelerate the reductive elimination step, reducing the residence time of the Pd-allyl species and preventing hydride re-insertion.
-
Base Selection: Avoid carbonate bases (K2CO3) which can act as proton shuttles. Use K3PO4 or hindered organic bases.[4]
Issue 3: "The reagent degrades in the bottle."
Diagnosis: Oxidation and polymerization.[3] Solution:
-
Storage: Store under Argon at -20°C.
-
Purification: If the solid is brown/sticky, wash with cold pentane to remove oxidation byproducts (phenols) before use.
-
Ultimate Fix: Convert to the MIDA Boronate (see Section 4). This is the only way to ensure long-term shelf stability.
Optimization Matrix: Reaction Conditions
Use this table to select the correct system based on your specific constraints.
| Variable | Standard (Avoid) | Optimized (Recommended) | Rationale |
| Base | Na2CO3, K2CO3, NaOH | K3PO4 , CsF , Ba(OH)2 | Strong bases/carbonates promote rapid hydrolysis. Phosphate buffers the pH; Fluoride activates B without water. |
| Solvent | DMF, MeOH, EtOH | THF , 1,4-Dioxane , Toluene | Protic solvents are H+ sources for decomposition. Non-polar solvents minimize charge separation of the transition state. |
| Catalyst | Pd(PPh3)4 | Pd(OAc)2 + SPhos/XPhos | Bulky Buchwald ligands speed up the coupling, outcompeting the decomposition rate. |
| Temp | Reflux (>80°C) | 40°C - 60°C | Higher temperatures exponentially increase the rate of deboronation. |
Advanced Workflow: The "Slow-Release" Strategy
If direct coupling fails, you must use the MIDA (N-methyliminodiacetic acid) Boronate strategy pioneered by the Burke group. This is the gold standard for unstable boronic acids.
The Concept: The MIDA ester is stable to anhydrous coupling conditions.[3][5] In the presence of aqueous K3PO4, it hydrolyzes slowly.[3] This releases the unstable boronic acid in small doses, keeping its concentration low (minimizing decomposition) while maintaining enough active reagent for the catalyst.
Protocol: MIDA Boronate Slow-Release Coupling
Reagents:
-
2-Allylphenyl MIDA boronate (1.5 equiv)
-
Aryl Halide (1.0 equiv)
-
Pd(OAc)2 (0.02 equiv)
-
SPhos (0.04 equiv)
-
K3PO4 (3.0 M aq. solution, 5 equiv)
-
THF (to 0.1 M concentration)
Step-by-Step:
-
Combine Solids: Add MIDA boronate, aryl halide, Pd(OAc)2, and SPhos to a vial.
-
Degas: Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed THF.
-
Activation: Add degassed 3.0 M aq. K3PO4.
-
Reaction: Stir vigorously at 60°C for 6–24 hours.
-
Workup: Dilute with ether, wash with water, dry over MgSO4.
Visualization: Slow-Release Kinetic Profile
Figure 2: The MIDA strategy acts as a 'time-release capsule,' preventing the accumulation of the fragile acid.
References
-
Mechanisms of Protodeboronation
-
MIDA Boronate Slow-Release Strategy
-
Ortho-Substituent Effects in Suzuki Coupling
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
-
-
MIDA Hydrolysis Mechanism
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Publications – BurkeLab [burke-group.chemistry.illinois.edu]
dealing with boroxine formation of 2-Allylphenylboronic acid
Topic: Troubleshooting Boroxine Formation & Stability Ticket ID: #B-ALY-002 Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary: The "Ghost" Impurity
User Query: "I purchased 2-Allylphenylboronic acid (CAS: 855230-61-4), but the
Technical Diagnosis: You are likely observing the boroxine–boronic acid equilibrium , not degradation.[1] Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) and oligomers. This is a thermodynamic equilibrium driven by entropy and water removal. For this compound, this is particularly confusing because the allyl group signals may split or broaden, mimicking isomerization.
Immediate Action:
Do not discard the sample. Perform the
Diagnostic & Analysis (The "Is it Broken?" Phase)
Understanding the Equilibrium
Boronic acids exist in a dynamic state. Under vacuum or in dry organic solvents (CDCl
Mechanism:
This process is reversible.[2][3] In the presence of water (e.g., aqueous base in a Suzuki coupling), the boroxine hydrolyzes back to the active monomeric acid.
Visualization: The Boroxine Cycle
The following diagram illustrates the pathways between the monomer, the trimer (boroxine), and the stable ester derivatives.
Figure 1: The dynamic equilibrium between the monomeric acid and the boroxine trimer.[2][4] Note that the boroxine can often enter coupling reactions directly if water/base is present.
FAQ: Analytical Troubleshooting
Q: How do I distinguish Boroxine from impurity in NMR? A: Boroxine formation causes specific shifts:
- B NMR: Boroxines appear slightly downfield (typically +29 to +32 ppm) compared to the monomeric acid (+28 to +30 ppm), but signals are often broad due to quadrupolar relaxation.
-
H NMR: In dry CDCl
, you will see multiple sets of allyl signals. The boroxine protons are often shifted downfield. -
The Test: Add 2 drops of
directly to your NMR tube and shake.-
Result: If the peaks collapse into a single clean set, it was the boroxine equilibrium.
-
Result: If the extra peaks remain, you have permanent impurities (likely protodeboronation or isomerized allyl species).
-
Operational Handling (The "How Do I Use It?" Phase)
Stoichiometry Correction
A common error is weighing the boroxine assuming it is the boronic acid, leading to an excess of boron species in the reaction.
Data Table: Molecular Weight Correction
| Species | Formula | Molecular Weight ( g/mol ) | Boron Content (mass %) |
| Monomer | 162.00 | 6.67% | |
| Trimer (Boroxine) | 431.94 | 7.51% |
Impact: If your sample is 100% Boroxine but you calculate for Monomer:
-
You weigh 162 mg thinking it is 1 mmol of Monomer.
-
162 mg of Boroxine is
mmol of Trimer. - mmol of Boron equivalents.
-
Result: You are adding 12.5% excess Boron. This is usually acceptable for Suzuki couplings but critical for precise kinetic studies.
Protocol B: Using "Aged" Material in Synthesis
Do not attempt to purify unless strictly necessary. The boroxine is reactive.[2][3][5]
-
Solvent Choice: Use a solvent system that contains water (e.g., Dioxane/H
O or THF/H O). -
Base Activation: Add the aqueous base (K
CO , Na CO ) before adding the catalyst. Stir for 5–10 minutes. This forces the hydrolysis of the boroxine back to the boronate species ( ). -
Catalyst Addition: Proceed with Pd catalyst addition only after the "activation" stir.
Reversion & Purification (The "Fix It" Phase)
If you require the pure monomeric acid (e.g., for X-ray or specific binding assays), you must force hydration and precipitate.
Protocol C: Reversion to Monomer
-
Dissolution: Dissolve the crude boroxine/acid mixture in minimal acetone or THF.
-
Hydrolysis: Add water dropwise until the solution turns slightly cloudy.
-
Recrystallization: Heat gently to redissolve, then let stand at 4°C. The monomeric acid often crystallizes out as the thermodynamic product in the presence of water.
-
Drying: CRITICAL STEP. Do not dry under high vacuum or heat (>40°C), or it will dehydrate back to the boroxine. Air dry or use a desiccator with a mild desiccant (CaCl
), avoiding P O .
Protocol D: Permanent Protection (MIDA/Pinacol)
If the equilibrium is causing consistent analytical issues, convert the acid to a stable ester.
-
Reagent: Pinacol (1.1 equiv) or MIDA (N-methyliminodiacetic acid).
-
Conditions: Reflux in Toluene with a Dean-Stark trap to remove water.
-
Benefit: The resulting ester is NMR stable, does not trimerize, and can be purified by silica chromatography (unlike the free acid, which streaks).
References & Grounding
-
Boroxine-Boronic Acid Equilibrium Mechanism:
-
NMR Characterization of Boron Species:
-
Source: Nieto, S., et al. (2005). "11B NMR spectroscopic observation of a boronic acid–boroxine equilibrium." Journal of Chemical Education.
-
Context: Explains the chemical shift differences and line broadening associated with the quadrupolar
B nucleus in boroxines.
-
-
Purification Strategies:
-
Source: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.
-
Context: detailed discussion on the hydrolysis rates of boroxines and their efficiency in cross-coupling compared to monomers.
-
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boroxine - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Boron NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
Mass Spectrometry Analysis of 2-Allylphenylboronic Acid: A Comparative Technical Guide
Executive Summary
The analysis of 2-Allylphenylboronic acid (2-APBA) presents a unique set of challenges rooted in the Lewis acidity of the boron atom and the amphiphilic nature of the allyl-phenyl scaffold. Unlike standard organic analytes, 2-APBA exists in a dynamic equilibrium with its dehydrated trimer (boroxine) and is prone to oxidation.
This guide objectively compares three distinct mass spectrometry workflows: Direct ESI-MS (Negative Mode) , GC-MS via Pinacol Derivatization , and LC-MS via Catechol Charge-Tagging . While direct analysis offers speed, derivatization strategies provide the requisite stability and sensitivity for regulated environments.
Chemical Challenges in MS Analysis
Before selecting a method, the analyst must understand the intrinsic behavior of 2-APBA inside the ion source.
-
Boroxine Formation: Under thermal stress (GC inlet) or desolvation (ESI source), 2-APBA (
) readily dehydrates to form a six-membered boroxine ring ( ). This results in split peaks and mass artifacts that complicate quantification. -
Ionization Efficiency: The boron atom is electron-deficient. In positive mode ESI, it ionizes poorly unless coordinated with a Lewis base (e.g.,
or ). -
Ortho-Allyl Sterics: The allyl group at the ortho position creates steric hindrance, potentially slowing down bulk derivatization reactions compared to para isomers.
Method 1: Direct ESI-MS (Negative Mode)
Best For: Rapid qualitative screening and reaction monitoring (e.g., Suzuki-Miyaura coupling).
Mechanism
In negative electrospray ionization (ESI-), 2-APBA is detected primarily as the deprotonated species
Experimental Protocol
-
Solvent System: Methanol:Water (50:50) with 0.1% Ammonium Hydroxide (
). The basic pH promotes the formation of the boronate anion . -
Source Parameters:
-
Capillary Voltage: -4.5 kV (High voltage required for stable Taylor cone in negative mode).
-
Desolvation Temp: 300°C (Keep moderate to minimize thermal boroxine formation).
-
Cone Voltage: 20-30 V.
-
-
Detection: Monitor
161.1 ( ) and 179.1 ( ).
Performance Metrics
-
Linearity: Poor (
) due to concentration-dependent trimerization. -
LOD: ~500 ng/mL.[1]
-
Key Artifacts: Prominent peak at
449 (Boroxine trimer).
Method 2: GC-MS via Pinacol Derivatization (Gold Standard)
Best For: Quantitative analysis, purity assessment, and complex matrices.
Mechanism
Direct GC-MS of boronic acids is unreliable due to thermal dehydration in the injector port. Derivatization with pinacol (2,3-dimethyl-2,3-butanediol) converts 2-APBA into a thermally stable, non-polar cyclic boronate ester. This "locks" the monomeric state, preventing trimerization.
Experimental Protocol
-
Sample Prep: Dissolve 1 mg 2-APBA in 1 mL Dichloromethane (DCM).
-
Derivatization: Add 1.2 equivalents of pinacol.
-
Reaction: Vortex for 30 seconds. Add approx. 0.5 g anhydrous
to sequester water (driving the equilibrium to the ester). Let stand for 15 mins at room temperature. -
GC Conditions:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Inlet: 250°C, Split 10:1.
-
Temp Program: 60°C (1 min)
20°C/min 280°C.
-
-
MS Detection: EI Source (70 eV). Look for molecular ion
at 244.
Performance Metrics
-
Linearity: Excellent (
). -
LOD: ~10 ng/mL.
-
Stability: Derivative is stable for >48 hours in autosampler.
Method 3: LC-MS via Catechol Charge-Tagging
Best For: Trace analysis in biological fluids or aqueous buffers where GC is not feasible.
Mechanism
Boronic acids bind reversibly to cis-diols. By introducing a "charge tag" reagent like Dopamine or Alizarin Red S , 2-APBA forms a stable, charged complex that ionizes with extreme efficiency in ESI.
Experimental Protocol
-
Reagent: Prepare 10 mM Dopamine in Ammonium Acetate buffer (pH 8.5).
-
Mixing: Mix Sample (2-APBA) 1:1 with Reagent. Incubate 5 mins.
-
LC Conditions:
-
Column: C18 Reverse Phase.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 mins.
-
-
MS Detection: ESI(+) or ESI(-) depending on the tag. For Dopamine, use ESI(+) to detect the cyclic boronate-dopamine complex.
Performance Metrics
-
Linearity: High (
). -
LOD: < 1 ng/mL (Highest Sensitivity).
-
Selectivity: The MS/MS transition of the complex is highly specific, eliminating matrix interference.
Comparative Analysis Summary
| Feature | Direct ESI(-) | GC-MS (Pinacol) | LC-MS (Charge Tag) |
| Primary Analyte | Pinacol Ester (244 m/z) | Complex Adduct | |
| Sensitivity (LOD) | Low (500 ng/mL) | High (10 ng/mL) | Ultra-High (<1 ng/mL) |
| Linearity | Poor (Trimerization) | Excellent | Excellent |
| Sample Prep | None (Dilute & Shoot) | Moderate (15 mins) | Low (Mix & Inject) |
| Artifact Risk | High (Boroxines) | Low | Low |
| Throughput | High | Low (GC run times) | Medium |
Decision Logic & Workflow
The following diagram illustrates the chemical fate of 2-APBA under different analytical conditions and guides the selection of the optimal method.
Figure 1: Analytical workflow showing the stabilization of 2-APBA via derivatization versus the instability of direct analysis.
References
-
Vertex AI Search. (2023). Mass spectrometry analysis of this compound and boronic acid derivatization. Retrieved from 2
-
Analytical Methods. (2013). A High Throughput Analysis of Boronic Acids Using Ultra High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Retrieved from 3
-
Journal of the American Chemical Society. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes. Retrieved from 4
-
Chromatography Online. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from 5
-
Sigma-Aldrich. (2023).[6] Allylboronic acid pinacol ester Product Specification. Retrieved from 6[6]
Sources
- 1. perkinelmer.com.ar [perkinelmer.com.ar]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 烯丙基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
comparing reactivity of 2-Allylphenylboronic acid vs phenylboronic acid
Executive Summary
This guide provides a technical comparison between Phenylboronic Acid (PBA) and its ortho-functionalized derivative, 2-Allylphenylboronic Acid (2-APBA) . While PBA serves as the industry-standard "workhorse" for Suzuki-Miyaura cross-coupling, 2-APBA represents a specialized "bifunctional" building block.
The critical differentiator is the ortho-allyl group , which introduces significant steric hindrance in standard intermolecular couplings but unlocks unique intramolecular cyclization pathways. This guide analyzes their reactivity profiles, stability concerns, and optimal experimental conditions for drug discovery applications.
| Feature | Phenylboronic Acid (PBA) | This compound (2-APBA) |
| Primary Application | Intermolecular Suzuki-Miyaura Coupling | Intramolecular Cascades / Heterocycle Synthesis |
| Steric Profile | Unhindered (High Reactivity) | Ortho-Hindered (Lower Intermolecular Reactivity) |
| Key Mechanism | Transmetalation | Transmetalation |
| Stability | High (Standard Bench Stability) | Moderate (Prone to Protodeboronation/Cyclization) |
| Target Scaffolds | Biaryls, Drug Conjugates | Indenes, Benzoxaboroles, Dihydrobenzofurans |
Part 1: Mechanistic Foundations & Reactivity
Intermolecular Cross-Coupling (The Steric Barrier)
Phenylboronic Acid (PBA) is the benchmark for reactivity. Its open coordination sphere allows for rapid transmetalation with Palladium(II) complexes.
This compound (2-APBA) suffers from the "Ortho-Effect." The allyl group at the 2-position creates steric bulk that impedes the approach of the palladium center during transmetalation.
-
Consequence: Standard catalysts (e.g., Pd(PPh
) ) often result in low yields or require extended reaction times. -
Solution: Utilization of sterically demanding, electron-rich phosphine ligands (e.g., AntPhos or S-Phos ) is often required to facilitate the coupling of 2-APBA with aryl halides.
Intramolecular Cyclization (The "Killer App")
This is the domain where 2-APBA outperforms PBA. The allyl tether acts as an internal nucleophile or electrophile depending on the conditions, enabling cascade reactions .
-
Heck-Suzuki Cascades: 2-APBA can undergo a Suzuki coupling followed immediately by an intramolecular Heck reaction onto the allyl group, rapidly generating tricyclic cores (e.g., indenes or fluorenes).
-
Boron-Retentive Cyclization: Through hydroboration or radical mechanisms, the allyl group can cyclize onto the boron center to form benzoxaboroles (bioisosteres of carboxylic acids, seen in drugs like Tavaborole).
Stability & Protodeboronation
Ortho-substituted boronic acids are generally more susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions.
-
Mechanism: The steric strain and electronic effects can stabilize the transition state for hydrolytic cleavage.
-
Mitigation: For 2-APBA, use anhydrous bases (e.g., K
PO in dioxane) or mild bases (e.g., CsF) to minimize this side reaction.
Part 2: Visualizing the Divergence
The following diagram illustrates the branching reactivity pathways. Note how 2-APBA offers a "Cyclization" exit ramp that PBA lacks.
Caption: Comparative reaction pathways. Blue lines indicate the dominant pathway for PBA; Purple indicates the unique cyclization pathway for 2-APBA.
Part 3: Experimental Protocols
Protocol A: High-Efficiency Coupling of 2-APBA (Sterically Challenged)
Use this protocol when the goal is to retain the allyl group for later functionalization, overcoming the "ortho-effect."
Reagents:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) + AntPhos (4 mol%) (Crucial for steric bulk) -
Base: K
PO (2.0 equiv) -
Solvent: Toluene/Water (4:1)
Procedure:
-
Degassing: Charge a reaction vial with Aryl Bromide, 2-APBA, Pd(OAc)
, AntPhos, and K PO . Evacuate and backfill with Argon (3x). -
Solvation: Add degassed Toluene/Water mixture via syringe.
-
Reaction: Heat to 80°C for 12-16 hours. (Note: PBA would typically react at room temperature or 60°C in <4 hours).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography. Expect yields of 85-95% using this specialized catalyst system.
Protocol B: Intramolecular Radical Cyclization (Unique to 2-APBA)
Use this protocol to synthesize tricyclic fluorenone-type scaffolds.
Reagents:
-
This compound (1.0 equiv)
-
AgNO
(0.2 equiv) - Catalyst -
K
S O (2.0 equiv) - Oxidant -
Solvent: Dichloromethane (DCM) / Water (biphasic)
Procedure:
-
Setup: Dissolve 2-APBA in DCM/Water (1:1).
-
Initiation: Add AgNO
and K S O at room temperature. -
Reaction: Stir vigorously open to air (Minisci-type conditions) for 4-6 hours.
-
Mechanism: The silver catalyzes the formation of an aryl radical from the boronic acid, which then cyclizes onto the pendant allyl group.
-
Result: Formation of cyclized dihydro-indene or hetero-fused derivatives depending on substituents.
Part 4: Comparative Data Summary
| Metric | Phenylboronic Acid (PBA) | This compound (2-APBA) |
| Standard Coupling Yield (Pd(PPh | >95% (Typical) | 40-60% (Steric hindrance) |
| Optimized Coupling Yield (Pd-AntPhos) | >98% | 85-95% |
| Reaction Time (Standard) | 2-4 Hours | 12-24 Hours |
| Protodeboronation Rate (pH 10) | Low ( | Moderate ( |
| Cyclization Potential | Inert | High (Heck/Radical) |
References
-
Tang, W., et al. (2014). "Sterically Demanding Aryl–Alkyl Suzuki–Miyaura Coupling." Organic Chemistry Frontiers. Link
- Significance: Establishes the necessity of AntPhos ligands for coupling ortho-substituted boronic acids like 2-APBA.
-
Molander, G. A., et al. (2011). "Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates." Journal of Organic Chemistry. Link
- Significance: details the radical cyclization pathways unique to functionalized boronic acids.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
- Significance: Comprehensive review of protodeboronation mechanisms and stability comparisons.
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
- Significance: The authoritative text on boronic acid reactivity and benzoxaborole synthesis.
Comparative Guide: Electronic Effects of the Allyl Group in Suzuki Couplings
Executive Summary
Audience: Medicinal Chemists, Process Chemists, and Organometallic Researchers.
The allyl group introduces a unique electronic duality in Suzuki-Miyaura cross-couplings. Unlike aryl-aryl couplings, where electronic effects are primarily inductive (Hammett
Key Takeaway: The electronic nature of the allyl substituent dictates the stability of the
Mechanistic Foundation: The Allyl Electronic Manifold
The core challenge in allylic Suzuki couplings is the competition between the standard cross-coupling cycle and the Tsuji-Trost allylic substitution.
The Hapticity Equilibrium
Upon oxidative addition of an allyl electrophile to Pd(0), a
-
Electron-Withdrawing Groups (EWG): Destabilize the cationic character of the
-allyl complex, promoting a shift toward the isomer. This often favors linear ( ) products due to steric relief at the metal center. -
Electron-Donating Groups (EDG): Stabilize the
-allyl species, making the complex less electrophilic and more prone to branched ( ) coupling if sterics permit.
Visualization: Catalytic Cycle & Electronic Bifurcation
Figure 1: The bifurcation between Suzuki coupling and Tsuji-Trost substitution is controlled by the rate of transmetallation, which is electronically gated by the electrophilicity of the
Comparative Analysis: Electrophile vs. Nucleophile
Scenario A: Allyl as Electrophile (Allyl Halides/Acetates)
When coupling allyl electrophiles with aryl boronic acids, the reaction competes with homocoupling and
| Feature | Electron-Poor Allyl (EWG) | Electron-Rich Allyl (EDG) |
| Oxidative Addition Rate | Fast. The C-X bond is weakened; Pd(0) insertion is facile. | Moderate. Requires electron-rich ligands (e.g., PCy3) to facilitate OA. |
| Regioselectivity | Favors Linear ( | Mixed/Branched ( |
| Side Reactions | Prone to Tsuji-Trost substitution if base is weak or nucleophile is soft. | Prone to |
Critical Insight: For
Scenario B: Allyl as Nucleophile (Allylboronates)
Here, the allyl group is on the boron. The mechanism involves transmetallation to an Aryl-Pd-X species.[4]
-
Mechanism: The reaction proceeds via a
-allyl palladium intermediate.[3] -
The "Allyl Inversion" Effect: Transmetallation of allylboronates typically proceeds with allylic inversion (
), leading to -selectivity regardless of the initial boron attachment, unless specific bulky ligands prevent the rearrangement. -
Electronic Tuning: Electron-rich aryl halides (coupling partner) slow down transmetallation. To compensate, using an electron-deficient allylboronate (e.g.,
-fluorinated) can accelerate the reaction by increasing the Lewis acidity of the boron center.
Experimental Protocols
Protocol A: -Selective Coupling of Allylic Acetates (Electronic Control)
Targeting the branched isomer using ligand electronics.
Reagents:
-
Allylic Acetate (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd(OAc)2 (5 mol%)
-
Ligand: 1,10-Phenanthroline (10 mol%) — Crucial for electronic direction
-
Additive: AgSbF6 (10 mol%) — Abstracts halide/acetate to generate cationic Pd species
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step:
-
Catalyst Activation: In a glovebox, mix Pd(OAc)2 and 1,10-phenanthroline in DCE. Stir for 15 min to form the cationic complex.
-
Substrate Addition: Add the allylic acetate and arylboronic acid.
-
Ion Exchange: Add AgSbF6. Note: The precipitation of AgOAc drives the formation of the highly electrophilic cationic Pd-allyl species.
-
Reaction: Seal and heat to 60 °C for 12 hours.
-
Workup: Filter through Celite to remove Ag salts. Concentrate and purify via silica chromatography.
Validation Check:
-
H NMR should show a diagnostic shift for the methine proton of the branched product (
3.5–4.5 ppm) vs. the methylene of the linear product.
Protocol B: Linear-Selective Coupling of Allyl Chlorides
Standard Suzuki conditions favoring steric control.
Reagents:
-
Allyl Chloride (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh3)4 (5 mol%) — Bulky, electron-neutral ligand favors linear
-
Base: K2CO3 (2.0 equiv)
-
Solvent: THF/Water (4:1)
Step-by-Step:
-
Degassing: Sparge THF/Water mix with Argon for 20 mins. Oxygen inhibits the reduction of Pd(II) to Pd(0).
-
Assembly: Add Pd(PPh3)4, boronic acid, and base to the reaction vessel under Argon.
-
Initiation: Add allyl chloride via syringe.
-
Reaction: Stir at reflux (65 °C) for 4–6 hours.
-
Quench: Cool to RT, dilute with EtOAc, wash with brine.
Performance Comparison Data
The following table summarizes the effect of allyl substitution electronics on regioselectivity (Linear:Branched ratio) using a standard Pd(PPh3)4 system [2].
| Allyl Substituent (R) | Electronic Nature | L:B Ratio (Selectivity) | Yield (%) | Mechanistic Driver |
| -H (Unsubstituted) | Neutral | > 99:1 | 92 | Sterics dominate; no electronic bias. |
| -CO2Me (Ester) | EWG | > 20:1 | 85 | Electronic repulsion at |
| -Ph (Phenyl) | Conjugating | 65:35 | 78 | Benzylic stabilization of |
| -OMe (Ether) | EDG | 40:60 | 65 | Oxygen lone pair stabilizes positive charge at |
Decision Logic for Ligand Selection
Use this logic tree to select the appropriate ligand system based on your substrate's electronic profile.
Figure 2: Ligand selection strategy. Electron-poor substrates generally default to linear products; accessing the branched isomer requires specific nitrogen-based ligands to invert the electronic bias.
References
-
Ohmiya, H., Makida, Y., Tanaka, T., & Sawamura, M. (2008).[5] Palladium-Catalyzed γ-Selective and Stereospecific Allyl-Aryl Coupling between Allylic Acetates and Arylboronic Acids.[5] Journal of the American Chemical Society, 130(51), 17276–17277.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.
-
Glasspoole, B. W., & Crudden, C. M. (2011). Allylic Substitution vs Suzuki Cross-Coupling: Capitalizing on Chemoselectivity. Journal of the American Chemical Society.[6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed γ-Selective and Stereospecific Allyl-Aryl Coupling between Allylic Acetates and Arylboronic Acids [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
steric hindrance of 2-Allylphenylboronic acid in cross-coupling
Topic: Steric Hindrance & Reactivity of 2-Allylphenylboronic Acid in Cross-Coupling Content Type: Technical Comparison Guide & Protocol Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists
Executive Analysis: The "Ortho-Allyl" Challenge
In high-stakes cross-coupling, This compound presents a deceptive challenge. While it shares the steric bulk of its analog, 2-Methylphenylboronic acid , it introduces a secondary failure mode: olefin isomerization and chelation .
For a medicinal chemist, the allyl group is a versatile handle for downstream functionalization (e.g., Ring-Closing Metathesis). However, during the Suzuki-Miyaura coupling, the ortho-allyl group is not merely a "wall" blocking the palladium center; it is a reactive
-
Coordinate to Pd(II) , stabilizing intermediates but retarding transmetallation.
-
Isomerize to the thermodynamically stable conjugated styrene (2-propenyl) derivative under basic conditions.
-
Accelerate Protodeboronation via chelation-assisted hydrolysis.
This guide compares the performance of this compound against the standard steric benchmark (2-Methylphenylboronic acid) and provides a self-validating protocol to suppress side reactions.
Mechanistic Comparison: Sterics vs. Electronics
The following table synthesizes reactivity data, contrasting the "inert" steric bulk of the methyl group with the "active" bulk of the allyl group.
Table 1: Comparative Reactivity Profile
| Feature | This compound | 2-Methylphenylboronic Acid (Benchmark) | Implication for Protocol |
| Steric Radius (A-value) | High (~1.6–1.8 kcal/mol) | High (1.70 kcal/mol) | Requires bulky, electron-rich ligands (e.g., SPhos, XPhos). |
| Transmetallation Rate | Slow & Complex | Slow | 2-Allyl requires higher temp or stronger activation, but this risks side reactions. |
| Isomerization Risk | High (Allyl | Negligible | Avoid strong bases (e.g., |
| Catalyst Interaction | Hemilabile | Agostic C-H interaction (Weak) | Allyl group can occupy a coordination site, requiring higher catalyst loading. |
| Protodeboronation | Fast (Chelation-assisted) | Moderate | Requires anhydrous or biphasic systems with strict pH control. |
| Optimal Ligand Class | Biaryl Phosphines (Buchwald) | Biaryl Phosphines / NHC | Ligands must out-compete the allyl |
Mechanistic Visualization
The diagram below illustrates the competing pathways. Note the "Allyl Trap" (red path), where the allyl group coordinates to the Palladium, preventing the approach of the boronic acid or facilitating isomerization.
Figure 1: The "Allyl Trap" in the Suzuki-Miyaura Cycle. The ortho-allyl group can coordinate to the Pd(II) intermediate, creating a stable resting state that slows transmetallation and opens pathways for isomerization.
Optimized Experimental Protocol
This protocol is designed to validate the coupling of this compound while suppressing isomerization. It utilizes SPhos , a ligand known to create a "pocket" that accommodates ortho-substituents while preventing
Materials:
-
Substrate: 1.0 equiv Aryl Bromide (electron-neutral or deactivated preferred for validation).
-
Boronic Acid: 1.2–1.5 equiv This compound .
-
Catalyst: 2.0 mol% Pd(OAc)₂ + 4.0 mol% SPhos (or 2.0 mol% SPhos Pd G2 precatalyst).
-
Base: 2.0 equiv
(Anhydrous or tribasic potassium phosphate monohydrate). -
Solvent: Toluene : Water (10:1 ratio) – Biphasic system is crucial.
Step-by-Step Workflow:
-
Pre-complexation (If using separate Pd/Ligand):
-
In a glovebox or under Ar, charge a reaction vial with Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add dry Toluene (concentration 0.1 M relative to substrate). Stir at RT for 15 mins to generate the active
species. Visual Check: Solution should turn from orange to pale yellow/colorless.
-
-
Substrate Addition:
-
Add the Aryl Bromide (1.0 equiv) and this compound (1.5 equiv).
-
Note: Using excess boronic acid accounts for potential protodeboronation losses.
-
-
Base Activation:
-
Add
(2.0 equiv). -
Add degassed Water (1/10th of Toluene volume). The small amount of water is necessary to dissolve the base and facilitate the formation of the reactive boronate species
, but limiting it suppresses hydrolysis.
-
-
Reaction:
-
Seal the vial and heat to 80 °C for 4–12 hours.
-
Critical Control: Do not exceed 100 °C. Higher temperatures drastically increase the rate of allyl-to-styrenyl isomerization.
-
-
Workup & Analysis:
-
Cool to RT. Filter through a pad of Celite/Silica.
-
QC Check: Analyze crude via ¹H NMR.
-
Target: Allyl signals (multiplet ~5.9 ppm, doublet ~3.4 ppm).
-
Impurity: Styrenyl signals (doublet ~6.4 ppm, typically downfield).
-
-
Troubleshooting & Optimization Matrix
If yields are low (<50%), use this logic tree to diagnose the failure mode.
| Observation | Diagnosis | Corrective Action |
| Low Conversion, SM remaining | Catalyst poisoning by Allyl group | Switch to XPhos Pd G2 (larger steric bulk prevents coordination). Increase Temp to 90°C. |
| Isomerized Product (Styrene) | Base is too strong / Temp too high | Switch base to |
| Protodeboronation (Ph-Allyl) | Boronic acid instability | Use This compound pinacol ester . Esters are more stable to hydrolysis. |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Ensure strict deoxygenation (sparge Ar for 15 min). |
References
-
Steric Hindrance in Suzuki Coupling
-
Buchwald Ligands for Ortho-Substitution
- Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Source: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. J. Am. Chem. Soc.2005, 127, 4685-4696.
-
URL:[Link]
-
Protodeboronation Mechanisms
- Title: Protodeboronation of (Hetero)Arylboronic Acids and Esters.
- Source: Cox, P. A., et al. J. Am. Chem. Soc.2017, 139, 13156–13165.
-
URL:[Link]
- Title: Isomerization of Allylbenzenes.
Sources
A Comparative Guide to the Purity Assessment of 2-Allylphenylboronic Acid by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. 2-Allylphenylboronic acid is a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust purity assessment of this compound, supported by experimental protocols and data.
The Central Role of Purity in Drug Development
The presence of impurities in starting materials like this compound can have significant downstream consequences. These impurities can be unreacted starting materials, byproducts of the synthesis, or degradation products. Their presence can lead to the formation of unwanted side products in subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug substance. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines regarding the control of impurities in drug products[1][2]. Therefore, a well-characterized and highly pure starting material is a critical first step in any drug development program.
High-Performance Liquid Chromatography: The Workhorse for Purity Determination
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the purity analysis of non-volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier, provides excellent separation from its potential impurities.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method for this compound requires careful consideration of several parameters:
-
Column Chemistry: A C18 stationary phase is a logical starting point due to its hydrophobicity, which allows for good retention of the aromatic ring of this compound. The choice of a modern, end-capped, high-purity silica-based C18 column minimizes peak tailing and improves reproducibility.
-
Mobile Phase Composition: A gradient elution with acetonitrile and water is typically employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
Mobile Phase pH: The pKa of the boronic acid functional group is a critical factor. Operating the mobile phase at a low pH (e.g., with 0.1% formic or phosphoric acid) suppresses the ionization of the boronic acid, leading to better peak shape and retention on a reversed-phase column.[3]
-
Detection: The phenyl group in this compound provides a chromophore that allows for UV detection, typically in the range of 210-280 nm. For higher sensitivity and selectivity, especially for identifying unknown impurities, mass spectrometry (MS) detection can be coupled with HPLC (LC-MS). In cases where the chromophore is weak, post-column derivatization with a reagent like alizarin can be used to form a fluorescent complex, significantly enhancing detection sensitivity.[4]
Experimental Protocol: HPLC Purity of this compound
This protocol is a self-validating system, designed to provide a robust and reproducible purity assessment.
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | Provides good resolution and efficiency for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to suppress ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte and impurities. |
| Gradient Elution | Time (min) | % Mobile Phase B |
| 0 | 20 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 20 | |
| 30 | 20 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability: Before sample analysis, inject the standard solution five times and verify the following parameters as per USP General Chapter <621> Chromatography[5][6][7][8]:
-
Tailing Factor: Not more than 2.0 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
-
Theoretical Plates: Not less than 2000 for the main peak.
5. Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Visualizing the HPLC Workflow
Caption: A typical workflow for the HPLC purity assessment of this compound.
Potential Impurities in this compound
A robust analytical method must be able to separate the main component from its potential impurities. The synthesis of alkyl-phenylboronic acids often involves the reaction of a Grignard reagent with a trialkyl borate.[9] Based on this and general knowledge of boronic acid chemistry, potential impurities could include:
-
Starting Materials: Unreacted 2-bromoallylbenzene or magnesium.
-
Homocoupling Product: Biphenyl derivatives formed from the Grignard reagent.
-
Boroxine: The cyclic anhydride trimer formed by the dehydration of this compound. This is a common impurity in solid boronic acids.
-
Protodeborylation Product: Benzene, formed by the loss of the boronic acid group.
The proposed HPLC method should be validated for its ability to separate these and other potential impurities.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is the gold standard, other techniques can provide valuable, often orthogonal, information for a comprehensive purity assessment.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, universal detection of organic compounds (FID) or mass-based detection (MS). | Intrinsic quantitative signal proportional to the number of nuclei. |
| Selectivity | High, can separate isomers and related impurities. | High, excellent for volatile impurities. | High, structurally specific. |
| Sample Preparation | Simple dissolution. | Often requires derivatization to increase volatility.[10] | Simple dissolution in a deuterated solvent with an internal standard. |
| Limitations | Requires a chromophore for UV detection. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to HPLC. |
| Primary Use | Quantitative purity and impurity profiling. | Analysis of volatile impurities and residual solvents. | Absolute purity determination without the need for a specific reference standard for each impurity.[8][11][12][13][14] |
Gas Chromatography (GC)
GC is an excellent technique for analyzing volatile compounds. For this compound, which is not sufficiently volatile, derivatization is necessary to convert it into a more volatile species, for instance, by esterification.[10] This adds a layer of complexity to the sample preparation. However, GC-MS is a powerful tool for identifying and quantifying volatile impurities that might be present in the sample.
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H NMR is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[8][11][12][13][14] It provides information about the chemical structure of the main compound and any impurities present without the need for a reference standard for every impurity. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the this compound can be determined. This makes qNMR an excellent orthogonal technique to HPLC for purity confirmation.
Logical Framework for Purity Assessment
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. waters.com [waters.com]
- 4. research.wur.nl [research.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. raineslab.com [raineslab.com]
- 7. researchgate.net [researchgate.net]
- 8. emerypharma.com [emerypharma.com]
- 9. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study: Palladium Catalysts for 2-Allylphenylboronic Acid Transformations
Topic: Comparative Study of Palladium Catalysts for 2-Allylphenylboronic Acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Technical Context
This compound represents a unique class of "bifunctional" organoboron reagents. It contains a nucleophilic boron moiety for transmetallation and an electrophilic/migratory ortho-allyl group. This structural duality presents a bifurcation in reaction pathways:
-
Pathway A (Chemoselective Cross-Coupling): Formation of hindered biaryls with retention of the allyl group (Suzuki-Miyaura).
-
Pathway B (Cascade Cyclization): Coupling followed by intramolecular carbopalladation to generate indenes or fluorenes.
Selecting the correct palladium catalyst is not merely about yield; it is about pathway control . This guide compares three distinct catalytic systems, analyzing their efficacy in managing steric hindrance and directing reaction outcomes.
Critical Analysis of Catalyst Systems
We compare three industry-standard palladium systems based on their interaction with ortho-substituted boronic acids.
System I: The Classical Baseline
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Ligand: Triphenylphosphine (PPh₃)
-
Mechanism: Monodentate phosphine dissociation.
Performance Profile: System I is the historical baseline. For this compound, it often struggles due to the ortho-steric bulk of the allyl group. The cone angle of PPh₃ (145°) is insufficient to facilitate rapid reductive elimination in crowded biaryls, leading to slow turnover and potential homocoupling side products.
-
Verdict: Recommended only for non-hindered coupling partners or when cost is the primary constraint.
System II: The Steric Specialist (Buchwald Generation)
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ + SPhos / XPhos
-
Ligand: Dialkylbiaryl phosphines (Buchwald Ligands)
-
Mechanism: Monoligated LPd(0) active species with secondary interactions.
Performance Profile: This is the gold standard for Pathway A (Retention of Allyl). The bulky, electron-rich SPhos ligand (Cone angle ~190°+) prevents the palladium center from engaging the allyl double bond, thereby suppressing cyclization. It accelerates the oxidative addition of the aryl halide and, crucially, facilitates the difficult transmetallation of the sterically hindered boronic acid.
-
Verdict: Best for synthesizing 2-allylbiaryls with high yields (>90%).
System III: The Cascade Promoter
-
Catalyst: Pd(OAc)₂ + PPh₃ (High Loading) or dppf
-
Ligand: Flexible phosphines or bidentate ligands.
-
Mechanism: Stabilizes alkyl-Pd intermediates, promoting insertion.
Performance Profile:
Designed for Pathway B (Indene Synthesis). Unlike SPhos, less bulky ligands allow the palladium (after transmetallation) to coordinate with the pendant allyl alkene. This triggers a carbopalladation step (insertion), followed by
-
Verdict: Essential for domino/cascade synthesis sequences.
Comparative Data Summary
The following table synthesizes performance characteristics based on kinetic profiles of ortho-substituted boronic acids (e.g., 2-tolyl, 2-formyl) which serve as kinetic proxies for this compound.
| Feature | System I: Pd(PPh₃)₄ | System II: Pd-SPhos | System III: Pd-dppf |
| Primary Utility | General Screening | Steric Cross-Coupling | Cascade Cyclization |
| Steric Tolerance | Low | Excellent | Moderate |
| Reaction Time | 12–24 Hours | 1–4 Hours | 6–12 Hours |
| Dominant Product | Mix (Biaryl + Homocoupling) | 2-Allylbiaryl (Linear) | Indene/Cyclized |
| Temp. Requirement | High (80–100°C) | Mild (RT–60°C) | High (100°C+) |
| Air Stability | Poor | Good (Precatalyst) | Good |
Mechanistic Visualization
Pathway Bifurcation: Coupling vs. Cyclization
The diagram below illustrates how ligand choice dictates whether the reaction stops at the biaryl (System II) or proceeds to the indene (System III).
Caption: Divergent pathways controlled by catalyst sterics. System II forces immediate elimination (Green path), while System III allows intramolecular insertion (Red path).
Experimental Protocols
Protocol A: Synthesis of 2-Allylbiaryls (Steric Retention)
Targeting the cross-coupling product without cyclization.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Procedure:
-
Charge: In a glovebox or under Argon, add Pd(OAc)₂, SPhos, boronic acid, aryl bromide, and K₃PO₄ to a reaction vial.
-
Solvate: Add degassed Toluene and Water. The biphasic system helps dissolve inorganic bases while protecting the catalyst.
-
Activate: Stir at 60°C for 2–4 hours. Note: SPhos is highly active; monitoring via TLC/LCMS should start at 1 hour.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography. Expect the 2-allylbiaryl as the major product.
Protocol B: Cascade Synthesis of Indenes
Targeting the cyclized product via tandem Suzuki-Heck sequence.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (20 mol%) Note: Excess ligand stabilizes the intermediate for insertion.
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Charge: Combine reactants, catalyst, ligand, and base in a sealed tube under inert atmosphere.
-
Solvate: Add anhydrous DMF. Polar aprotic solvents favor the cationic palladium pathways often involved in cyclization.
-
Reaction: Heat to 100–110°C for 12 hours. The higher temperature is required to overcome the activation energy for the carbopalladation step.
-
Validation: Monitor the disappearance of the intermediate biaryl (if visible).
-
Workup: Pour into water, extract with ether.
-
Purification: Yields substituted indene.
References
-
Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling. BenchChem. (2025). Provides baseline data on catalyst efficiency for hindered boronic acids.
-
Palladium-Catalyzed Cascade Reactions of 2-(Cyanomethoxy)chalcones with Arylboronic Acids. PubMed. (2020).[1] Demonstrates the mechanism of carbopalladation/cyclization cascades relevant to allyl-substituted boronic acids.
-
Palladium-Catalyzed Synthesis of Indene Derivatives. Amanote Research. (2015). Details the intramolecular allylic arylation pathway for indene formation.
-
Differences in the Performance of Allyl Based Palladium Precatalysts. PubMed Central. (2013). Analyzes the activation rates of different Pd-precatalysts which is critical for selecting between System II and III.
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ResearchGate. (2025). Validates the use of aqueous biphasic conditions (Protocol A) for green synthesis.
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Allylphenylboronic acid
Executive Summary & Strategic Context
2-Allylphenylboronic acid is a high-value organoboron reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce allyl-substituted phenyl groups into complex scaffolds. While boronic acids are often perceived as "mild" reagents compared to their organolithium or Grignard counterparts, this specific derivative presents a dual challenge: biological irritation typical of boronic acids and chemical instability (oxidation/polymerization) inherent to the allyl moiety.
This guide moves beyond generic safety advice. It integrates operator protection with reagent integrity . Mishandling this compound doesn't just risk dermatitis or respiratory distress; it risks protodeboronation and oxidative degradation, compromising your yield before the reaction begins.
Risk Assessment & Hazard Profile
The following data synthesizes GHS classifications with functional group-specific reactivity analysis.
| Hazard Category | Classification | H-Code | Critical Effect | Mechanism of Action |
| Health | Skin Irritant (Cat 2) | H315 | Contact Dermatitis | Boronic acids can complex with carbohydrates in skin cell membranes. |
| Health | Eye Irritant (Cat 2A) | H319 | Severe Eye Irritation | Lewis acidic boron center reacts with mucosal moisture to form acidic species. |
| Health | STOT-SE (Cat 3) | H335 | Respiratory Irritation | Inhalation of dust triggers inflammation of the upper respiratory tract. |
| Physical | Air/Moisture Sensitive | N/A | Reagent Degradation | The allyl group is susceptible to radical oxidation; the boronic acid moiety is prone to dehydration (boroxine formation). |
Personal Protective Equipment (PPE) Matrix
Effective PPE is not static; it scales with the operation. The following matrix dictates protection levels based on the specific phase of experimentation.
Table 1: Task-Based PPE Specifications
| Operational Phase | Respiratory Protection | Hand Protection (Glove Type) | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed Containers) | N/A | Nitrile (Standard, 0.11 mm) | Safety Glasses w/ Side Shields | Standard Lab Coat (Cotton/Poly) |
| Weighing / Solid Handling (Open Container) | Fume Hood (Primary). If unavailable: N95/P100 Respirator. | Double Nitrile (Outer: 0.11 mm, Inner: 0.06 mm). Reason: Static dust adheres to gloves. | Chemical Splash Goggles | Lab Coat + Tyvek Sleeves (prevent wrist exposure) |
| Synthesis / Solvated Handling (e.g., in THF/DCM) | Fume Hood (Mandatory). | Material Dependent on Solvent. [1]• THF: PVA or Barrier Laminate.• DCM: PVA or Viton.• Water/Alc: Nitrile.[2] | Chemical Splash Goggles | Lab Coat + Chemical Resistant Apron |
| Spill Cleanup (Solid/Powder) | P100 Half-Face Respirator (if outside hood). | Thick Nitrile (0.2 mm) or Butyl Rubber. | Face Shield + Goggles | Tyvek Coveralls |
Operational Protocols: The "Self-Validating" Workflow
Phase A: Storage (The Integrity Check)
-
Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Logic: The allyl group is an alkene. At room temperature in air, it can slowly undergo auto-oxidation or radical polymerization. The boronic acid group can dehydrate to form the boroxine trimer.
-
Validation: Before use, check the physical state. The compound should be a white to off-white powder. Yellowing indicates oxidation; "clumping" or "glassy" texture indicates moisture absorption or polymerization.
Phase B: Weighing & Transfer (Static Control)
Boronic acids are often fluffy, electrostatic solids.
-
Engineering Control: Always weigh inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun or ionizer bar if available. If not, wipe the spatula and weighing boat with a Kimwipe slightly dampened with ethanol before use to discharge static.
-
Transfer: Do not dump solids. Use a wide-mouth funnel to prevent dust cloud formation.
Phase C: Reaction Setup (Inert Handling)
-
Purge: Evacuate the reaction vessel and backfill with Nitrogen/Argon 3 times before adding the solvent.
-
Solvent Addition: Add degassed solvent via syringe or cannula.
-
Why? Oxygen is a poison for Palladium catalysts (common in Suzuki couplings) and promotes the degradation of the allylboronic acid. Excluding oxygen protects both the operator (from vapors) and the chemistry.
Visualized Workflows
Diagram 1: PPE Selection Logic
This decision tree helps researchers select the correct PPE based on the solvent system and physical state.
Caption: Decision matrix for selecting PPE based on physical state and carrier solvent compatibility.
Diagram 2: Emergency Response & Disposal Flow
A clear protocol for spills and waste management.[3]
Caption: Workflow for minor spill containment and routine waste stream segregation.
Disposal & Environmental Stewardship
Boron compounds are generally not classified as acutely hazardous waste (P-listed) but must be treated as hazardous chemical waste.
-
Solid Waste: Excess solid this compound should be placed in a dedicated container labeled "Solid Hazardous Waste - Organoboron Compound." Do not dispose of in regular trash.
-
Liquid Waste:
-
Aqueous Layers: If an aqueous workup was performed, the aqueous layer (containing boric acid derivatives) should be collected in "Aqueous Waste" containers.
-
Organic Layers: Dispose of in "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used).
-
-
Quenching (Optional): For large quantities (>50g), oxidative quenching with dilute hydrogen peroxide (
) converts the boronic acid to the corresponding phenol and boric acid, which may be easier to dispose of depending on local facility rules. Consult your EHS officer before attempting chemical treatment. [4]
Emergency Response Procedures
-
In Case of Inhalation: Move person to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Why: Boronic acid dust causes immediate mucous membrane irritation.
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[5][6][7] Remove contact lenses if present and easy to do.[6][7][8] Why: The Lewis acidity of the boron atom can cause significant irritation and pH changes on the ocular surface.
-
In Case of Skin Contact: Wash with soap and copious amounts of water.[6][7] Take off contaminated clothing.[6][7][9]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 3. laballey.com [laballey.com]
- 4. reed.edu [reed.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
